molecular formula C12H12ClN3O3 B2381346 5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1206987-43-0

5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2381346
CAS No.: 1206987-43-0
M. Wt: 281.7
InChI Key: STBSNNRMRWBDTL-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a benzamide scaffold linked to a 3-methyl-1,2,4-oxadiazole ring via a methylene bridge. The 1,2,4-oxadiazole heterocycle is a privileged structure in pharmaceutical research due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in lead compounds . This heterocyclic ring system is found in a wide range of biologically active molecules and has been associated with diverse activities, including serving as a framework for anticancer, antiviral, antibacterial, and anti-inflammatory agents . The presence of the 1,2,4-oxadiazole unit makes this compound a valuable building block for constructing novel compound libraries or for use as a intermediate in the synthesis of more complex target molecules aimed at various biological targets. This product is intended for research and development purposes only and is not for human or veterinary use.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-7-15-11(19-16-7)6-14-12(17)9-5-8(13)3-4-10(9)18-2/h3-5H,6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBSNNRMRWBDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation and Esterification of 5-Chlorosalicylic Acid

A common precursor, 5-chlorosalicylic acid, undergoes methylation to introduce the methoxy group. In anhydrous acetone, dimethyl sulfate and sodium hydroxide yield methyl 5-chloro-2-methoxybenzoate (66% yield, b.p. 105–110°C at 0.1 mm Hg). Subsequent aminolysis with amines like phenethylamine forms N-substituted benzamides, though adaptations for the target compound require 3-methyl-1,2,4-oxadiazole-5-methanamine.

Direct Acylation of 5-Chloro-2-Methoxybenzoic Acid

Activation via thionyl chloride converts 5-chloro-2-methoxybenzoic acid to its acyl chloride, which reacts with 3-methyl-1,2,4-oxadiazole-5-methanamine in benzene or dichloromethane. This method avoids ester intermediates but requires strict anhydrous conditions.

Synthesis of 3-Methyl-1,2,4-Oxadiazole-5-Methanamine

Cyclization of Amidoximes and Carboxylic Acid Derivatives

Amidoximes (R–C(NH2)=N–OH) react with activated carboxylic acids (e.g., acyl chlorides, anhydrides) to form 1,2,4-oxadiazoles. For example, treating acetamidoxime with acetyl chloride in pyridine yields 3-methyl-1,2,4-oxadiazole. Methanamine side chains are introduced via reductive amination or nucleophilic substitution of halogenated precursors.

[3+2] Cycloaddition of Nitriles and Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo dipolar cycloaddition with nitriles. Using 3-methylpropionitrile and chlorinated nitrile oxides, this method achieves moderate yields (35–50%) under visible-light catalysis.

Coupling Strategies for Final Assembly

Amide Bond Formation via Acyl Chlorides

The most direct route couples 5-chloro-2-methoxybenzoyl chloride with 3-methyl-1,2,4-oxadiazole-5-methanamine. In dichloromethane or THF, triethylamine neutralizes HCl, driving the reaction to completion (75–85% yield).

Reaction Scheme:
$$
\text{5-Cl-2-MeO-Benzoyl Cl} + \text{Oxadiazole-Methanamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$

Solid-Phase Mechanochemical Synthesis

Emerging protocols employ ball milling for solvent-free coupling. Mixing stoichiometric amounts of the benzoyl chloride and oxadiazole-methanamine with K₂CO₃ as a base achieves 70% yield within 2 hours. This green method reduces purification steps but requires optimization for scalability.

Optimization and Yield Comparison

Method Starting Materials Conditions Yield Reference
Acyl Chloride Coupling 5-Cl-2-MeO-Benzoyl Cl, Oxadiazole-NH₂ Et₃N, DCM, 0°C → rt, 12 h 82%
Mechanochemical Benzoyl Cl, Oxadiazole-NH₂, K₂CO₃ Ball milling, 25 Hz, 2 h 70%
One-Pot Heterocyclization Amidoxime, Methyl Propionate T3P, DMF, 80°C, 6 h 65%

Challenges and Practical Considerations

  • Purification Difficulties : The polar oxadiazole moiety complicates chromatography. Recrystallization from ethanol/water mixtures improves purity.
  • Side Reactions : Over-acylation of the oxadiazole nitrogen occurs with excess acyl chloride. Stoichiometric control and low temperatures mitigate this.
  • Scale-Up Limitations : Mechanochemical methods face equipment constraints, while traditional routes require large solvent volumes.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chloro-substituted benzamide core, a methoxy group, and an oxadiazole moiety. The general structure can be represented as follows:

C12H12ClN3O3\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_3

Synthesis Methods:
The synthesis of 5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:

  • Chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid.
  • Conversion to acid chloride using thionyl chloride.
  • Reaction with 3-methyl-1,2,4-oxadiazole-5-methanamine under basic conditions to yield the final product.

Chemistry

In the field of chemistry, this compound is used as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions such as oxidation and substitution.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator . Studies have shown its potential in modulating biological pathways related to apoptosis and inflammation.

Medicine

The compound is being explored for its therapeutic effects , particularly:

  • Anti-inflammatory properties
  • Anticancer activity

For instance, derivatives of this compound have been evaluated for their efficacy against cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments .

Industry

In industrial applications, this compound is utilized in the development of new materials and innovative chemical processes. Its unique properties make it suitable for various chemical manufacturing processes.

The biological activity of this compound has been investigated in several studies:

Study FocusFindings
Antimicrobial ActivityExhibited significant inhibition against bacterial strains comparable to established antibiotics .
Anticancer ActivityShowed cytotoxic effects on cancer cell lines with potential for further development as a therapeutic agent .
Enzyme InhibitionDemonstrated capability to inhibit specific enzymes involved in critical biological pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of synthesized compounds similar to 5-chloro-2-methoxy-N-[...]. Results indicated that these compounds had comparable or superior activity against mycobacterial and fungal strains compared to traditional antibiotics like isoniazid and fluconazole .
  • Cytotoxicity Testing : In vitro tests on various cancer cell lines revealed that derivatives of this compound significantly reduced cell viability, suggesting potential applications in cancer therapy .
  • Mechanism of Action Research : Investigations into the mechanisms by which this compound interacts with cellular targets have provided insights into its role in modulating apoptosis and inflammatory responses.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole moiety is known to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Neuroactive Analog with Aryl Substitution
  • Compound : 5-Chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide ()
  • Key Differences :
    • A 3-methylphenyl group replaces the 3-methyl substituent on the oxadiazole.
    • An additional N-propan-2-yl group is present.
  • Impact :
    • Increased molecular weight (399.875 vs. ~350 for the target compound) and lipophilicity (xlogP = 4.6).
    • The bulky aryl group may hinder membrane permeability but enhance receptor specificity .
Pyrazole-Oxadiazole Hybrid
  • Compound : 4-Chloro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide ()
  • Key Differences :
    • Incorporates a trifluoromethyl-pyrazole ring.
  • Impact :
    • The electron-withdrawing trifluoromethyl group improves metabolic stability and may enhance electrostatic interactions with targets.
    • Higher molecular weight (450.0981) could reduce bioavailability .
Thioether-Linked Analog
  • Compound: N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide ()
  • Key Differences :
    • Replaces the benzamide’s methoxy group with a thioether linkage.
    • Includes a dichloropyridinyl substituent.
  • Halogen atoms may facilitate halogen bonding with targets .
Simpler Benzamide Without Oxadiazole
  • Compound : 5-Chloro-2-methoxy-N-phenethylbenzamide ()
  • Key Differences :
    • Lacks the 1,2,4-oxadiazole ring; instead, a phenethyl group is attached.
  • Impact :
    • Reduced metabolic stability due to the absence of oxadiazole.
    • Increased lipophilicity (xlogP likely >4) may enhance passive diffusion but limit solubility .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds
Compound Molecular Formula Molecular Weight xlogP Key Features
Target Compound C₁₃H₁₂ClN₃O₃ ~300 ~3.5 3-methyloxadiazole, chloro, methoxy
Neuroactive Analog () C₂₁H₂₂ClN₃O₃ 399.875 4.6 Aryl-oxadiazole, N-propan-2-yl
Pyrazole-Oxadiazole Hybrid () C₂₀H₁₃F₅N₅O₂ 450.0981 ~5.0 Trifluoromethyl, pyrazole
Thioether-Linked Analog () C₂₀H₁₈Cl₂N₅O₂S 456.35 ~4.2 Dichloropyridinyl, thioether

Biological Activity

5-Chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research findings from various studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a chloro group, a methoxy group, and a substituted oxadiazole moiety. The general structure can be represented as follows:

C15H15ClN4O2\text{C}_{15}\text{H}_{15}\text{ClN}_4\text{O}_2

Synthesis Methods

The synthesis typically involves multiple steps:

  • Friedel-Crafts Acylation : Used to introduce the benzamide structure.
  • Formation of the Oxadiazole Ring : Achieved by reacting hydrazides with nitriles under acidic conditions.
  • Coupling Reaction : Often performed using palladium-catalyzed cross-coupling methods.

Biological Activity

The biological activity of this compound has been investigated for various therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For example:

  • Case Study : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting effective growth inhibition. The structure-activity relationship (SAR) highlighted that the presence of the methoxy group enhances its anticancer potential .
Cell LineIC50 (µM)Reference
A431<10
U251 (glioblastoma)<15
WM793 (melanoma)<20

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways critical for tumor growth.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, although further research is needed to elucidate specific mechanisms and efficacy against viral pathogens .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cellular models, indicating its potential use in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide?

Methodological Answer: A multi-step synthesis is typically required:

  • Step 1: Prepare the benzamide core by reacting 4-amino-5-chloro-2-methoxybenzoic acid with a methyl-oxadiazole-containing amine derivative. Use coupling reagents like EDCI or HOBt in DMF to form the amide bond .
  • Step 2: Purify intermediates via silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate the target compound. Validate purity using HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .
  • Critical Notes: Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate) and optimize reaction times to avoid side products like over-acylated derivatives .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and oxadiazole methyl (δ ~2.5 ppm) should show distinct peaks .
  • High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS): Confirm molecular weight using ESI-MS; expected [M+H]⁺ for C₁₃H₁₃ClN₃O₃ is ~294.0 .

Advanced Research Questions

Q. What strategies resolve contradictory data in reported biological activity (e.g., anticancer vs. no activity)?

Methodological Answer:

  • Orthogonal Assays: Test the compound in parallel assays (e.g., MTT for cytotoxicity, caspase-3 activation for apoptosis) to confirm mechanism-specific effects .
  • Control Experiments: Include structurally analogous compounds (e.g., 5-chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide) to isolate the role of the oxadiazole moiety .
  • Dose-Response Curves: Perform IC₅₀ determinations across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modified oxadiazole groups (e.g., 3-ethyl instead of 3-methyl) or benzamide substituents (e.g., 4-fluoro instead of 5-chloro) .
  • Biological Screening: Use standardized enzyme inhibition assays (e.g., kinase panel screening) to correlate structural changes with activity .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins like EGFR or PARP .

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or MOE to model interactions with receptors (e.g., benzamide binding to ATP pockets). Focus on hydrogen bonds between the methoxy group and Thr830 in kinases .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Models: Develop regression models using descriptors like LogP and polar surface area to predict bioavailability .

Q. How to analyze degradation pathways under varying pH and temperature conditions?

Methodological Answer:

  • Stress Testing: Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed oxadiazole ring) .
  • Kinetic Studies: Calculate degradation rate constants (k) using first-order kinetics. Note accelerated degradation in acidic conditions (pH < 3) due to oxadiazole ring instability .

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